Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate
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Overview
Description
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H13NO3. It is a derivative of cycloheptane, featuring a cyano group, an oxo group, and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various ester derivatives, amides, and thioesters.
Scientific Research Applications
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the oxo and ester groups can participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-cyano-3-oxocycloheptane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-oxocyclopentane-1-carboxylate: Similar structure but with a five-membered ring.
Ethyl 2-cyano-3-oxocyclohexane-1-carboxylate: Similar structure but with a six-membered ring.
Ethyl 2-cyano-3-oxocyclooctane-1-carboxylate: Similar structure but with an eight-membered ring.
The uniqueness of this compound lies in its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
81143-50-2 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-cyano-3-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)8-5-3-4-6-10(13)9(8)7-12/h8-9H,2-6H2,1H3 |
InChI Key |
ROLWFCMYFBKOFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC(=O)C1C#N |
Origin of Product |
United States |
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